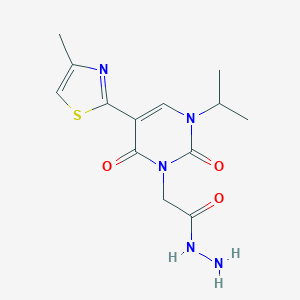
N2-甲基-N2-(1H-吡咯-1-基)-4-(三氟甲基)吡啶-2-胺
描述
N2-methyl-N2-(1H-pyrrol-1-yl)-4-(trifluoromethyl)pyridin-2-amine is a synthetic organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a trifluoromethyl group attached to the pyridine ring, along with a pyrrolidine moiety
科学研究应用
N2-methyl-N2-(1H-pyrrol-1-yl)-4-(trifluoromethyl)pyridin-2-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials, agrochemicals, and pharmaceuticals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N2-methyl-N2-(1H-pyrrol-1-yl)-4-(trifluoromethyl)pyridin-2-amine typically involves the following steps:
Formation of the Pyridine Core: The pyridine core can be synthesized through various methods, such as the Hantzsch pyridine synthesis or the Chichibabin synthesis.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid in the presence of a base.
Attachment of the Pyrrolidine Moiety: The pyrrolidine moiety can be attached through nucleophilic substitution reactions, where a suitable pyrrolidine derivative reacts with the pyridine core.
Industrial Production Methods
Industrial production of N2-methyl-N2-(1H-pyrrol-1-yl)-4-(trifluoromethyl)pyridin-2-amine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Catalysis: Employing catalysts to enhance reaction rates and selectivity.
Purification: Using techniques such as crystallization, distillation, or chromatography to purify the final product.
化学反应分析
Types of Reactions
N2-methyl-N2-(1H-pyrrol-1-yl)-4-(trifluoromethyl)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or electrophiles like alkyl halides.
Major Products Formed
Oxidation: Formation of oxidized derivatives with functional groups such as carboxylic acids or ketones.
Reduction: Formation of reduced derivatives with functional groups such as alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups depending on the nucleophile or electrophile used.
作用机制
The mechanism of action of N2-methyl-N2-(1H-pyrrol-1-yl)-4-(trifluoromethyl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.
Gene Expression: The compound may influence gene expression, leading to changes in protein synthesis and cellular function.
相似化合物的比较
Similar Compounds
N-methyl-N-pyrrol-1-yl-4-(trifluoromethyl)pyridin-3-amine: Similar structure with the trifluoromethyl group at a different position.
N-methyl-N-pyrrol-1-yl-4-(difluoromethyl)pyridin-2-amine: Similar structure with a difluoromethyl group instead of a trifluoromethyl group.
N-methyl-N-pyrrol-1-yl-4-(trifluoromethyl)benzene: Similar structure with a benzene ring instead of a pyridine ring.
Uniqueness
N2-methyl-N2-(1H-pyrrol-1-yl)-4-(trifluoromethyl)pyridin-2-amine is unique due to the specific positioning of the trifluoromethyl group and the combination of the pyridine and pyrrolidine moieties. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
属性
IUPAC Name |
N-methyl-N-pyrrol-1-yl-4-(trifluoromethyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3N3/c1-16(17-6-2-3-7-17)10-8-9(4-5-15-10)11(12,13)14/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSAQLSAFKLQSPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=NC=CC(=C1)C(F)(F)F)N2C=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10381812 | |
| Record name | N-methyl-N-pyrrol-1-yl-4-(trifluoromethyl)pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10381812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
257862-74-1 | |
| Record name | N-methyl-N-pyrrol-1-yl-4-(trifluoromethyl)pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10381812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Ethyl [(chloroacetyl)(4-fluorophenyl)amino]acetate](/img/structure/B1621213.png)


![[4-[(3-Methoxyphenyl)methyl]piperazin-1-yl]-(4-nitrophenyl)methanone](/img/new.no-structure.jpg)
![3-[(Pentanoylcarbamothioyl)amino]benzoic acid](/img/structure/B1621217.png)








